
ATTO 514 NHS Ester: A Detailed Protocol for
Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins with ATTO
514 NHS ester, a high-performance fluorescent dye. ATTO 514 is a hydrophilic fluorophore

known for its exceptional water solubility, strong absorption, high fluorescence quantum yield,

and significant photostability, making it an ideal choice for a wide range of applications

including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2][3]

Introduction to ATTO 514 NHS Ester Labeling
ATTO 514 N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative of the ATTO 514
dye.[4] The NHS ester group readily reacts with primary amino groups (-NH2), such as the ε-

amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable

amide bond.[5][6] This process, known as amine coupling or acylation, is one of the most

common and efficient methods for fluorescently labeling proteins.

The reaction is highly pH-dependent, with an optimal range between pH 8.0 and 9.0.[5][6][7] At

this pH, the primary amino groups are sufficiently deprotonated and thus nucleophilic enough to

attack the NHS ester. However, at higher pH values, the hydrolysis of the NHS ester to a non-

reactive carboxylic acid becomes a significant competing reaction.[5][6] A pH of 8.3 is often

recommended as a good compromise to achieve efficient labeling while minimizing hydrolysis

of the dye.[5][6]
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Spectral and Physicochemical Properties
A summary of the key quantitative data for ATTO 514 and its NHS ester derivative is provided

in the table below for easy reference.

Property Value Reference

Molecular Weight (NHS Ester) 1111 g/mol [2]

Excitation Maximum (λex) 511 nm [2]

Emission Maximum (λem) 532 nm [2]

Molar Extinction Coefficient

(εmax)
1.15 x 10^5 M^-1 cm^-1 [2]

Fluorescence Quantum Yield

(ηfl)
85% [2]

Fluorescence Lifetime (τfl) 3.9 ns [1][2]

Correction Factor (CF260) 0.21 [1][2]

Correction Factor (CF280) 0.07 [1][2]

Experimental Protocol: Protein Labeling
This section details the step-by-step methodology for labeling proteins with ATTO 514 NHS

ester.

Required Materials
ATTO 514 NHS ester

Protein of interest

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

0.2 M Sodium Bicarbonate solution, pH 9.0
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Labeling Buffer (pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Microcentrifuge tubes

Spectrophotometer

Buffer Preparation
PBS (pH 7.4): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1

liter of distilled water.[5][6]

0.2 M Sodium Bicarbonate (pH 9.0): Prepare a 0.2 M solution of sodium bicarbonate and

adjust the pH to 9.0 using 2 M sodium hydroxide.[5][6]

Labeling Buffer (pH 8.3): Mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M Sodium

Bicarbonate (pH 9.0). This buffer should be stable for an extended period when stored in an

airtight container.[5][6]

Solution Preparation
Protein Solution:

Dissolve 1-5 mg of the protein in 1 ml of Labeling Buffer (pH 8.3).[5][6] The recommended

protein concentration is at least 2 mg/ml to ensure efficient labeling.[2]

Crucially, the protein solution must be free of any amine-containing substances such as

Tris, glycine, or ammonium ions, as these will compete with the protein for reaction with

the NHS ester.[2][5][6] If the protein is in a buffer containing amines, it must be dialyzed

against PBS (pH 7.4) before preparing the labeling solution.[2][3]

ATTO 514 NHS Ester Stock Solution:

Immediately before use, dissolve 1.0 mg of ATTO 514 NHS ester in 50-200 µl of

anhydrous, amine-free DMF or DMSO.[5][6] For example, dissolve 1 mg of the dye in 500

µl of solvent to get a 2 mg/ml solution.[2]
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It is critical to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.

[1] While stock solutions can be stored for a short period if frozen and protected from light,

it is highly recommended to prepare them fresh for each labeling reaction.[6]

Labeling Reaction
The optimal molar ratio of dye to protein will vary depending on the specific protein and the

desired degree of labeling. A molar excess of the dye is generally used. For a starting point, a

2-fold molar excess of the reactive dye can be added to the protein solution.[2] For antibodies,

a 10:1 molar ratio of dye to protein is a good starting point.[3]

While gently stirring, add the calculated amount of the ATTO 514 NHS ester stock solution to

the protein solution.

Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light,

with constant or repeated stirring.[2]

Purification of the Labeled Protein
It is essential to separate the labeled protein from unreacted dye and any hydrolyzed dye. Gel

permeation chromatography is the recommended method for this purification.

Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4).[2] For a hydrophilic

dye like ATTO 514, a column length of at least 30 cm is recommended for optimal

separation.[5]

Apply the reaction mixture to the top of the column.

Elute the column with PBS (pH 7.4).

Two colored, fluorescent bands will be observed. The first, faster-moving band is the desired

ATTO 514-labeled protein conjugate. The second, slower-moving band consists of the

unbound, hydrolyzed dye.[5][6]

Collect the fractions containing the first fluorescent band.

Characterization and Storage
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Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined

using absorption spectroscopy.

Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the

excitation maximum of ATTO 514, which is 511 nm (A₅₁₁).

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280

nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₁₁ x CF₂₈₀)] / ε_protein

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.07 for ATTO
514) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the concentration of the dye:

Dye Concentration (M) = A₅₁₁ / ε_dye

Where ε_dye is the molar extinction coefficient of ATTO 514 at 511 nm (115,000

M⁻¹cm⁻¹).

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

Storage of Labeled Conjugates
In general, the labeled protein conjugate should be stored under the same conditions as the

unlabeled protein.[2] For short-term storage at 4°C, 2 mM sodium azide can be added as a

preservative.[2] For long-term storage, it is recommended to aliquot the conjugate and freeze it

at -20°C to prevent repeated freeze-thaw cycles.[2] Always protect the labeled protein from

light.[2]

Experimental Workflow and Logic Diagrams
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The following diagrams illustrate the key processes involved in protein labeling with ATTO 514
NHS ester.

Protein Labeling Workflow

Preparation

Labeling Reaction

Purification

Final Product

Protein Solution
(amine-free buffer, pH 8.3)

Mix Protein and Dye Solutions

ATTO 514 NHS Ester
(dissolved in anhydrous DMF/DMSO)

Incubate at RT
(30-60 min, protected from light)

Gel Filtration Chromatography
(Sephadex G-25)

Separate Labeled Protein
from Free Dye

Purified ATTO 514-Labeled Protein

Click to download full resolution via product page

Caption: Workflow for labeling proteins with ATTO 514 NHS ester.
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Chemical Reaction of ATTO 514 NHS Ester with Protein

ATTO 514-NHS Ester

Protein-NH₂ (Primary Amine)

ATTO 514-CO-NH-Protein (Stable Amide Bond)

N-hydroxysuccinimide

Acylation Reaction

pH 8.0 - 9.0

Click to download full resolution via product page

Caption: Amine-reactive labeling chemistry of ATTO 514 NHS ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15552921#atto-514-nhs-ester-labeling-protocol-for-
proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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